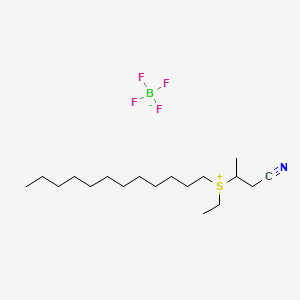
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C18H36BF4NS It is known for its unique structure, which includes a sulfonium ion paired with a tetrafluoroborate anion
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications .
化学反応の分析
Types of Reactions
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds, depending on the specific reaction pathway and conditions employed .
科学的研究の応用
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides and other intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of (1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate involves its interaction with molecular targets through its sulfonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the sulfonium ion and enhancing its reactivity .
類似化合物との比較
Similar Compounds
(2-Cyano-1-methylethyl)dodecylethylsulphonium tetrafluoroborate: Similar in structure but with slight variations in the alkyl chain.
2-Cyano-2-propyl dodecyl trithiocarbonate: Contains a trithiocarbonate group instead of a sulfonium ion.
Uniqueness
(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is unique due to its specific combination of a cyano group, a sulfonium ion, and a tetrafluoroborate anion. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research .
特性
CAS番号 |
72140-65-9 |
|---|---|
分子式 |
C18H36NS.BF4 C18H36BF4NS |
分子量 |
385.4 g/mol |
IUPAC名 |
1-cyanopropan-2-yl-dodecyl-ethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C18H36NS.BF4/c1-4-6-7-8-9-10-11-12-13-14-17-20(5-2)18(3)15-16-19;2-1(3,4)5/h18H,4-15,17H2,1-3H3;/q+1;-1 |
InChIキー |
QGIIBCRONKYRNS-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)C(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


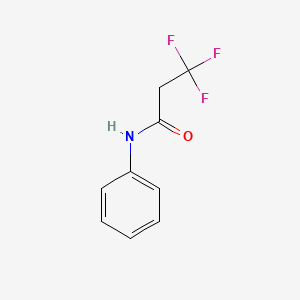
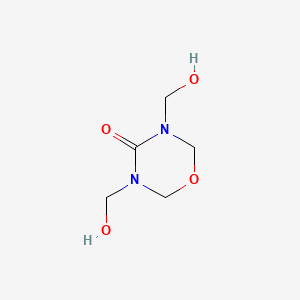
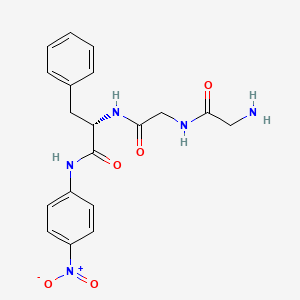
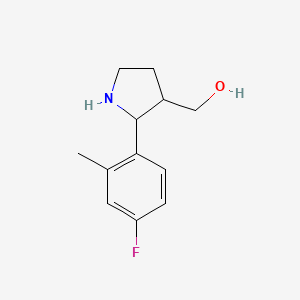
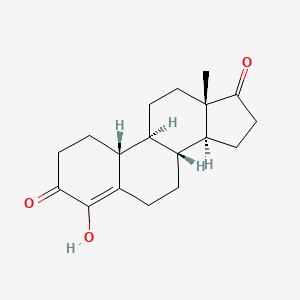

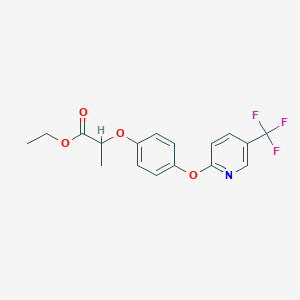
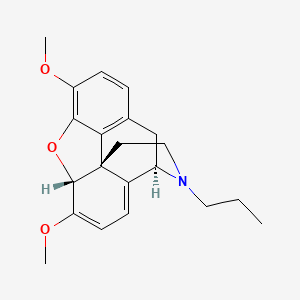
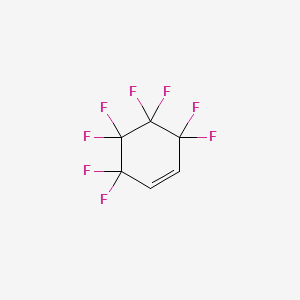
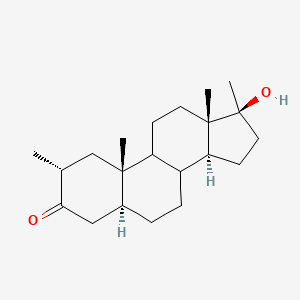

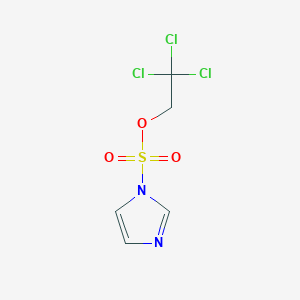
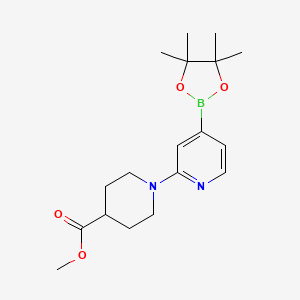
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)
